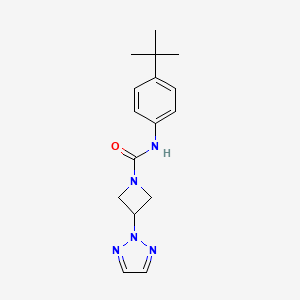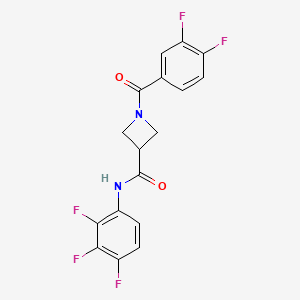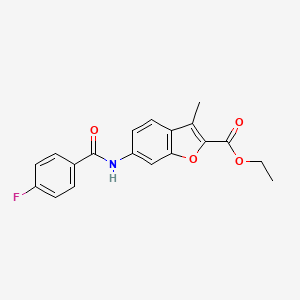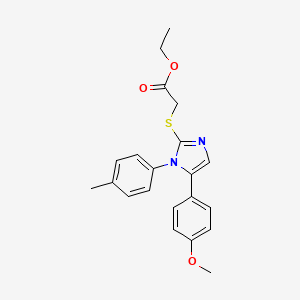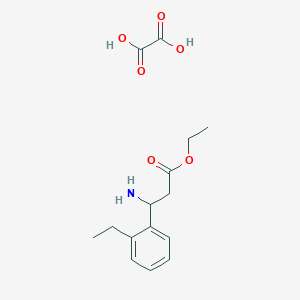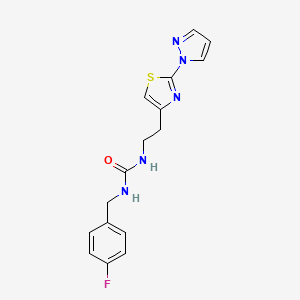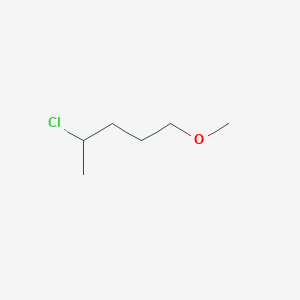
4-Chloro-1-methoxypentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-methoxypentane is a chemical compound with the molecular formula C6H13ClO . It has an average mass of 136.620 Da and a monoisotopic mass of 136.065491 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-carbon chain (pentane) with a chlorine atom attached to the fourth carbon and a methoxy group (-OCH3) attached to the first carbon .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 150.9±23.0 °C and a predicted density of 0.937±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Stereochemical Studies
4-Chloro-1-methoxypentane has been utilized in stereochemical research. For instance, Novak and colleagues (2001) explored the stereochemistry of cyclization in compounds like 5-methoxy-2-pentanol, correlating its configuration with various methoxylated and chlorinated pentanes, thus shedding light on the stereochemical consequences of methoxyl participation in such compounds (Novak & D., 2001).
Chemical Reactivity
Jurić and Kronja (2002) studied the reactivity of tertiary chlorides with neighboring olefinic and methoxy groups, including compounds like 2-chloro-2-methyl-5-methoxypentane. Their research offers insights into the chemical behavior and reaction mechanisms of such chlorides in different environments, highlighting the effects of neighboring groups on solvolysis rates (Jurić & Kronja, 2002).
Synthesis of Pharmaceutical Intermediates
The compound has been involved in the synthesis of pharmaceutical intermediates. Zhe (2010) described a synthesis route for a key intermediate of the anti-hypertension drug Losartan, using 1-methoxy-1-imine pentane as a raw material. This highlights its role in creating valuable compounds for medical applications (Zhe, 2010).
Polymerization and Material Science
Fox et al. (1993) discussed the synthesis of alkylidene complexes using 4-methoxy-1-hexene, which is structurally related to this compound. Their work contributes to the field of material science, particularly in the development of polymers via living ROMP reactions and the functionalization of polymers (Fox, Lee, Park, & Schrock, 1993).
Chemical Education and Laboratory Techniques
Amsterdamsky (1998) utilized a mixture containing methoxybenzene, among other compounds, in a laboratory exercise to teach extraction, crystallization, and distillation techniques. This demonstrates the educational application of such compounds in developing practical laboratory skills (Amsterdamsky, 1998).
Solubility Studies
Fielding and Salamonsen (1979) investigated the solubility of various anesthetics in silicone rubber, including methoxyflurane, a compound related to this compound. Such studies are crucial for the development of medical devices and understanding the interaction of materials with pharmaceuticals (Fielding & Salamonsen, 1979).
Corrosion Inhibition
Negm et al. (2012) explored the corrosion inhibition properties of various compounds, including N,N-[3-(4-methoxybenzylidene)pentane-2,4-diylidene]dipyridin-4-amine. Research like this is significant in material science, particularly in protecting metals against corrosion (Negm, Badr, Aiad, Zaki, & Said, 2012).
Eigenschaften
IUPAC Name |
4-chloro-1-methoxypentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-6(7)4-3-5-8-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCNEHJSBTZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2880844.png)
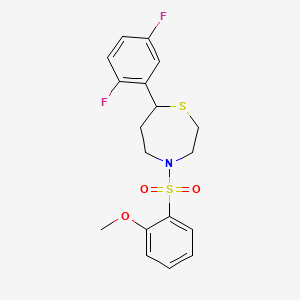
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880848.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2880851.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide](/img/structure/B2880852.png)
